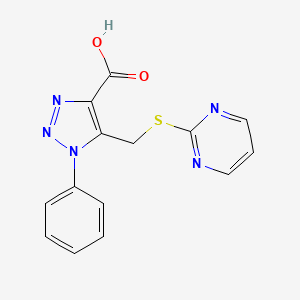

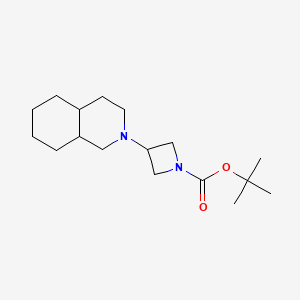

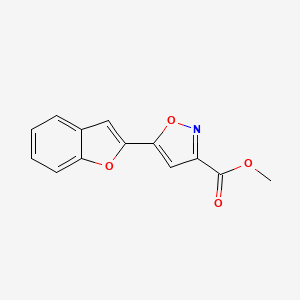

![molecular formula C6H8N4O2 B1417810 4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸 CAS No. 1258649-77-2](/img/structure/B1417810.png)

4H,5H,6H,7H-[1,2,4]三唑并[1,5-a]嘧啶-2-羧酸

描述

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps. For example, one method starts with diethylmalonate and proceeds through a series of reactions involving N,N-dimethylformamide, hydrogen, palladium on carbon, sodium nitrite, potassium iodide, 1H-1,2,4-triazol-5-amine, N-tributylamine, and phosphorus oxychloride .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the substituents around the TP core. These compounds can elicit markedly different cellular phenotypes that likely arise from the interaction of TP congeners with either one or two spatially distinct binding sites within tubulin heterodimers .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound had a yield of 64%, a melting point of 162-164°C, and a mass spectrometry [MH +] (m/z) of 463.2 .科学研究应用

- 1,2,4-Triazolo-pyrimidines have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

- The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives involve various chemical reactions .

- The structure–activity relationship of biologically important 1,2,4-triazolo-pyrimidines have profound importance in drug design, discovery, and development .

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .

- These compounds were designed and synthesized as novel CDK2 targeting compounds .

- Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 mM, respectively .

Pharmaceutical Research

Cancer Treatment Research

- 1,2,4-Triazole-containing scaffolds, which include “4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

- These compounds have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

- The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

- The [1,2,3]-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .

- These compounds have been used in the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

- A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .

- Preliminary biological investigation for the newly generated chemical entities has been unveiled. The compounds have been assessed on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .

Synthesis of Unique Heterocyclic Compounds

Antimicrobial Evaluation

- Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

- Compounds like “4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” could potentially be used in the development of drugs targeting these proteins .

- The [1,2,3]-triazolo [1,5-a] quinoxalin-4(5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .

- These compounds have been used in the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

- A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .

- Preliminary biological investigation for the newly generated chemical entities has been unveiled. The compounds have been assessed on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .

Fatty Acid-Binding Proteins (FABPs) Research

Medicinal Chemistry Applications

未来方向

Future research on 1,2,4-triazolo[1,5-a]pyrimidines will likely focus on further elucidating the structure–activity relationships of these compounds. This could lead to the identification of novel compounds that exhibit favorable ADME-PK, including brain penetration and oral bioavailability, as well as brain pharmacodynamic activity .

属性

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H2,(H,11,12)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGJUCIFBKJXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

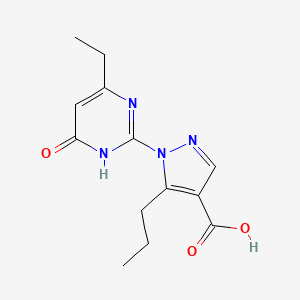

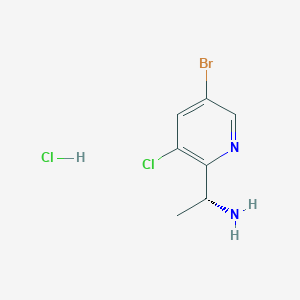

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)

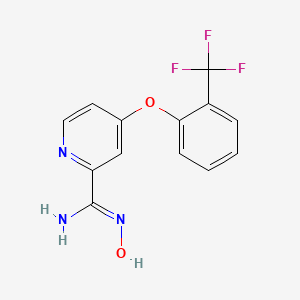

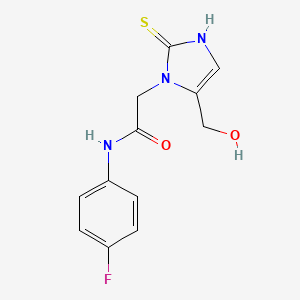

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

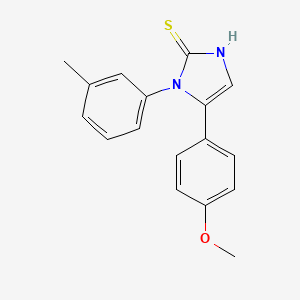

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)

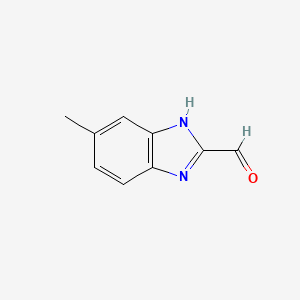

![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)